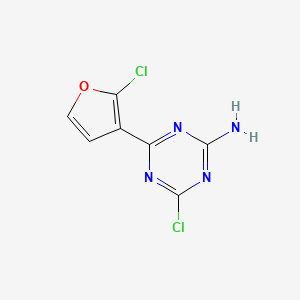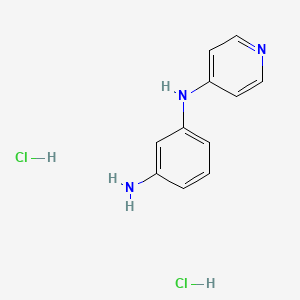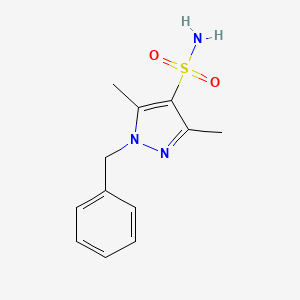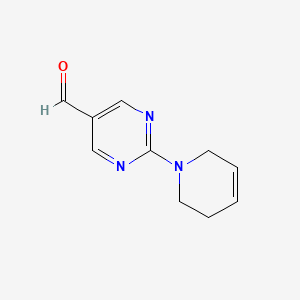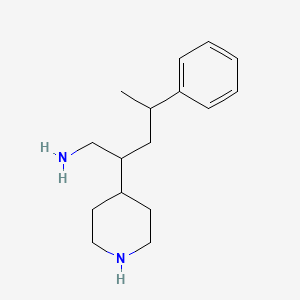![molecular formula C10H15F2NO2 B13185258 Methyl 7,7-difluoro-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13185258.png)
Methyl 7,7-difluoro-2-azaspiro[3.5]nonane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7,7-difluoro-2-azaspiro[3.5]nonane-1-carboxylate is a chemical compound with the molecular formula C10H15F2NO2 and a molecular weight of 219.23 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a nitrogen atom and two fluorine atoms. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
The synthesis of Methyl 7,7-difluoro-2-azaspiro[3.5]nonane-1-carboxylate involves several steps. One common synthetic route includes the reaction of a suitable azaspiro compound with methyl chloroformate in the presence of a base. The reaction conditions typically involve temperatures ranging from 0°C to room temperature and the use of solvents such as dichloromethane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Análisis De Reacciones Químicas
Methyl 7,7-difluoro-2-azaspiro[3.5]nonane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl 7,7-difluoro-2-azaspiro[3.5]nonane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of spirocyclic compounds.
Biology: Researchers use this compound to investigate its interactions with biological molecules and its potential effects on biological systems.
Medicine: It is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 7,7-difluoro-2-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure and the presence of fluorine atoms contribute to its unique reactivity and binding properties. The compound can interact with enzymes, receptors, and other proteins, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Methyl 7,7-difluoro-2-azaspiro[3.5]nonane-1-carboxylate can be compared with other similar compounds, such as:
7,7-difluoro-2-azaspiro[3.5]nonane: This compound lacks the carboxylate group, which affects its reactivity and applications.
7-Azaspiro[3.5]nonane-7-carboxylic acid, 2-chloro-, 1,1-dimethylethyl ester: This compound has a different substituent at the carboxylate position, leading to variations in its chemical properties and uses.
The uniqueness of this compound lies in its specific combination of the spirocyclic structure, fluorine atoms, and the carboxylate group, which together confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H15F2NO2 |
|---|---|
Peso molecular |
219.23 g/mol |
Nombre IUPAC |
methyl 7,7-difluoro-2-azaspiro[3.5]nonane-3-carboxylate |
InChI |
InChI=1S/C10H15F2NO2/c1-15-8(14)7-9(6-13-7)2-4-10(11,12)5-3-9/h7,13H,2-6H2,1H3 |
Clave InChI |
CWCBDYBOJBBXMB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1C2(CCC(CC2)(F)F)CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


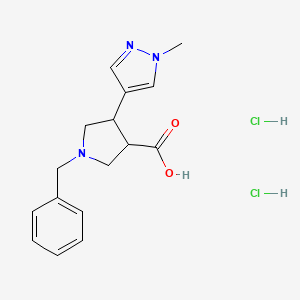
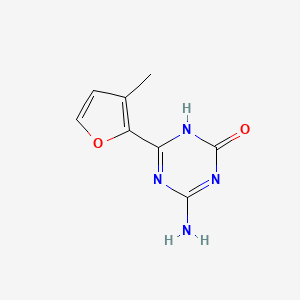
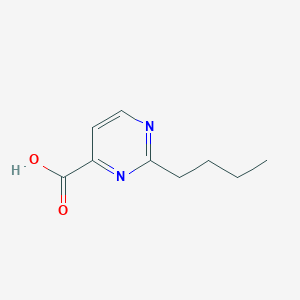
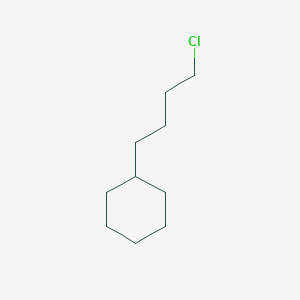

![N-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide](/img/structure/B13185192.png)
